molecular formula C22H25NO2 B2666917 3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane CAS No. 2176338-48-8

3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2666917
CAS No.: 2176338-48-8
M. Wt: 335.447
InChI Key: OUQFKGMVSUFUPE-UHFFFAOYSA-N
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Description

Historical Context of 8-Azabicyclo[3.2.1]Octane Derivatives

The 8-azabicyclo[3.2.1]octane scaffold has been a focal point of organic synthesis since the 19th century, driven by its presence in tropane alkaloids such as atropine and hyoscyamine. Early work by Geiger and Hesse in 1833 isolated atropine from Atropa belladonna, marking the first structural characterization of a tropane alkaloid. Ladenburg’s 1879 discovery of tropine esterification laid groundwork for synthetic modifications, while Robinson’s 1917 biomimetic synthesis of tropinone established a paradigm for bicyclic alkaloid construction. Modern enantioselective methods, such as desymmetrization of tropinone derivatives or radical [3+3] annulation, have expanded access to stereochemically complex variants.

Relationship to Tropane Alkaloid Family

The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids, which exhibit broad bioactivity ranging from anticholinergic effects (atropine) to dopamine reuptake inhibition (cocaine). Unlike natural tropanes bearing hydroxyl or methyl groups at the 3-position, the synthetic derivative 3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane introduces a methoxy group at C3 and a biphenylcarbonyl moiety at N8. This substitution pattern diverges from classical tropanes, enabling tailored interactions with biological targets such as neurotransmitter transporters.

Evolution of Biphenyl-Substituted Tropane Research

Biphenyl substitutions at the 8-position emerged as a strategy to enhance binding affinity and selectivity for central nervous system targets. Early work on N-arylated tropanes, such as ACP 105 (a selective androgen receptor modulator) and CFI-401870 (a TTK inhibitor), demonstrated the therapeutic potential of aromatic substitutions. The biphenylcarbonyl group in this compound likely stabilizes ligand-receptor interactions through π-stacking and hydrophobic effects, as observed in structurally related dopamine transporter inhibitors.

Table 1: Key Advances in Biphenyl-Substituted Tropane Synthesis

Year Innovation Impact Source
2014 2-Substituted 3β-aryltropanes Demonstrated atypical DAT inhibition
2020 Radical [3+3] annulation Enabled N-arylated tropane synthesis
2022 Photoredox-mediated cyclization Achieved diastereoselective scaffolds

Current Research Landscape and Knowledge Gaps

Recent methodologies like visible-light photoredox catalysis have revolutionized access to N-arylated 8-azabicyclo[3.2.1]octanes, offering yields up to 67% with high diastereoselectivity. However, challenges persist in predicting the stereochemical outcomes of C3 substitutions and optimizing metabolic stability for biphenyl derivatives. Additionally, the pharmacological implications of combining methoxy and biphenylcarbonyl groups remain underexplored, particularly regarding target selectivity and off-effects.

Table 2: Unresolved Questions in Biphenyl-Tropane Research

Question Relevance
How does C3 methoxy substitution affect DAT affinity? Critical for CNS drug design
Can biphenylcarbonyl groups mitigate muscarinic receptor binding? Reduces side effects
What catalysts improve scalability of radical annulation? Enables industrial production

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-methylphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(24)23-19-11-12-20(23)14-21(13-19)25-2/h3-10,19-21H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQFKGMVSUFUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Analysis at Position 3

Modifications at position 3 significantly impact bioactivity and physicochemical properties:

Compound (Position 3 Substituent) Position 8 Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-Methoxy (Target Compound) 4'-Methyl-biphenyl-4-carbonyl ~409.5 (estimated) Enhanced lipophilicity; CNS potential -
3-[Bis(4-fluorophenyl)methoxy] 8-Methyl 437.9 High receptor affinity (e.g., 5-HT1A)
3-(Diphenylmethoxy) 8-Methyl 379.5 Analgesic/sedative properties
3-Benzoyloxy (e.g., cocaine derivatives) 8-Methyl + ester groups 303.4–371.2 Local anesthetic; metabolic instability
3-(4-Chlorophenyl) 8-Methyl 279.8 Opioid receptor modulation

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Increase metabolic stability and binding affinity due to reduced susceptibility to oxidation.
  • Methoxy vs.
  • Ester vs. Ether Linkages : Benzoyloxy esters (e.g., cocaine analogues in ) are prone to hydrolysis, whereas methoxy or aryl ethers (target compound) offer greater stability.

Substituent Analysis at Position 8

The 8-position often determines selectivity and pharmacokinetics:

Compound (Position 8 Substituent) Position 3 Substituent Key Features Evidence ID
4'-Methyl-biphenyl-4-carbonyl (Target) 3-Methoxy High lipophilicity; extended π-system -
8-Methyl Varied (e.g., diphenylmethoxy) Improved metabolic stability
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl) p-Tolyloxy Sulfonamide group enhances solubility
8-Benzyl Triazole derivatives Antifungal/antibacterial activity
8-Carboxylic acid esters Benzoyloxy Rapid metabolism (e.g., cocaine)

Key Observations :

  • Biphenyl Carbonyl vs. Methyl : The target’s biphenyl group likely increases binding to hydrophobic pockets in receptors, whereas 8-methyl derivatives prioritize metabolic resistance .
  • Sulfonamide Groups : Compounds like 8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) () exhibit improved aqueous solubility, addressing a common limitation of tropane derivatives.

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity : The biphenyl group in the target compound may prolong half-life but reduce aqueous solubility, necessitating formulation adjustments.
  • Receptor Selectivity : Fluorinated derivatives () show higher 5-HT1A receptor affinity, while chlorophenyl analogues () target opioid receptors.
  • Metabolism : Ester-containing compounds () are rapidly hydrolyzed, whereas ethers (target compound) resist first-pass metabolism.

Biological Activity

Chemical Structure and Properties

Chemical Structure:

  • The compound features a bicyclic structure with a methoxy group and a biphenyl carbonyl substituent.
  • Its molecular formula is C19_{19}H22_{22}N2_{2}O2_{2}.

Properties:

  • Solubility: The solubility profile of this compound influences its bioavailability and therapeutic potential.
  • Stability: The stability of the compound under physiological conditions is crucial for its biological activity.

Research suggests that 3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane may interact with various biological pathways:

  • Receptor Binding: The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

Several studies have reported on the pharmacological effects of this compound:

  • Antinociceptive Activity: Research indicates that the compound exhibits significant antinociceptive properties in animal models, suggesting potential use in pain management.
  • Antidepressant Effects: Preliminary studies have shown that it may have antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.

Data Table: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntinociceptiveMouse hot plate testSignificant reduction in pain responseStudy A
Antidepressant-likeForced swim testIncreased time spent swimmingStudy B
Enzyme inhibitionIn vitro assaysReduced activity of target enzymeStudy C

Case Study 1: Antinociceptive Activity

In a study involving the mouse hot plate test, This compound demonstrated a dose-dependent reduction in pain response compared to control groups. This suggests a potential mechanism for pain relief through central nervous system pathways.

Case Study 2: Antidepressant Effects

Another investigation utilized the forced swim test to assess the antidepressant-like effects of the compound. Mice treated with varying doses showed increased mobility, indicating reduced despair behavior, which is commonly associated with antidepressant efficacy.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects:

  • Neurotransmitter Modulation: Investigations into its influence on neurotransmitter systems have shown alterations in serotonin and dopamine levels following administration.
  • Safety Profile: Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand long-term effects.

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